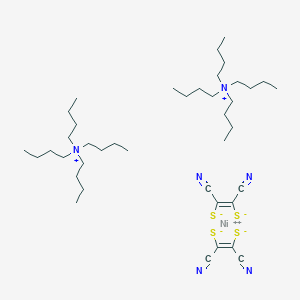
1-Methyl-2-(tributylstannyl)-1H-imidazole
概要
説明
1-Methyl-2-(tributylstannyl)-1H-imidazole, also known as MTBI, is a heterocyclic organic compound that has been used in a variety of scientific applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. MTBI has also been used in the synthesis of various pharmaceuticals and other compounds of interest. In
科学的研究の応用
Palladium-Catalyzed Coupling
"1-Methyl-2-(tributylstannyl)-1H-imidazole" is used in palladium-catalyzed coupling reactions between organic halides and organotin compounds. It reacts with imidoyl chlorides to produce ketimines (Kosugi et al., 1986).
Corrosion Inhibition of Copper
Imidazoles, including derivatives like "this compound," are evaluated for their effectiveness as copper corrosion inhibitors in NaCl solution. Their bonding to Cu(111) is characterized by DFT calculations (Kovačević et al., 2017).
Antagonism of Angiotensin II Receptors
This compound is investigated as part of a series of N-phenyl-1H-pyrrole derivatives that act as AT1-selective angiotensin II receptor antagonists. These derivatives are used in the study of hypertension and cardiovascular diseases (Bovy et al., 1993).
Antimycotic Properties
The antimycotic properties of imidazole derivatives, including this compound, are explored for their effectiveness against dermatophytes, yeast, other fungi, and Gram-positive bacteria (Heeres & van Cutsem, 1981).
Synthesis of Steroidal Oxazole, Imidazole, and Triazole
This chemical is used in the synthesis of steroidal oxazoles, imidazoles, and triazoles for biological studies, highlighting its utility in steroid chemistry (Ohta et al., 1968).
Synthesis of N-Methyl-Chromeno[2,3-d]pyrazol-9-one
It is involved in the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, demonstrating its application in the development of novel organic compounds (Hanamoto et al., 2008).
Photoaffinity Ligand Studies
The compound is used in the synthesis of pyridinyl imidazole cytokine inhibitors for photoaffinity ligand studies, indicating its relevance in biochemical research (Garnes et al., 1996).
Antimicrobial Activity
Its derivatives are synthesized and evaluated for antimicrobial activity, showing its potential in pharmaceutical applications (Punia et al., 2021).
Fuel Cell Electrolytes
1-Methyl imidazole derivatives are used as additives in polybenzimidazole equilibrated with phosphoric acid, a system shown to be a high-temperature proton-conducting polymer electrolyte, relevant in the field of energy and fuel cell technology (Schechter & Savinell, 2002).
Diazotransfer Reagent
Imidazole-1-sulfonyl azide hydrochloride, a derivative of this compound, is used as a diazotransfer reagent, showcasing its application in organic synthesis (Goddard-Borger & Stick, 2007).
Safety and Hazards
作用機序
Target of Action
It’s known that organotin compounds like this one are often used in stille coupling reactions .
Mode of Action
The compound interacts with its targets through a Stille coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis .
Biochemical Pathways
The Stille coupling reaction, in which 1-Methyl-2-(tributylstannyl)-1H-imidazole participates, affects the synthesis of various organic compounds . The downstream effects of these reactions can lead to the formation of complex organic structures .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including bithienylpyrrole derivatives and di(bisthienyl)-o-carborane (DBTC) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be air and moisture sensitive . Additionally, it’s recommended to be stored at -20°C to maintain its stability .
特性
IUPAC Name |
tributyl-(1-methylimidazol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFYOPKNSYTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376844 | |
| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105494-69-7 | |
| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105494-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-(tri-n-butylstannyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that 1-methyl-2-(tributylstannyl)-1H-imidazole is one of the few C-tributylstannyl imines that successfully participates in palladium-catalyzed coupling reactions. What makes this compound unique compared to other C-tributylstannyl imines?
A: While the research [] doesn't explicitly explain why certain C-tributylstannyl imines, including this compound, are successful in these reactions while others are not, it suggests that the specific structure and electronic properties of the imine play a crucial role. Further investigation into the electronic and steric effects of the substituents on the imine ring, particularly comparing this compound to those that did not react, could provide valuable insights. Factors such as ring strain, electron density at the reaction center, and coordination ability with the palladium catalyst could be influencing the reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)

![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)










